N-Isovaleroylglycine (CAS 16284-60-9) is a highly specific acylglycine formed by the conjugation of isovaleric acid with glycine. In procurement and analytical contexts, it is primarily sourced as a high-purity (≥97-98%) reference standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) workflows . As the definitive urinary biomarker for isovaleric acidemia (IVA)—an inborn error of leucine metabolism—its precise molecular weight (159.18 g/mol) and distinct ionization profile make it indispensable for clinical diagnostics, targeted metabolomics, and assay calibration. Buyers prioritize this compound for its stability, predictable derivatization behavior, and capacity to provide absolute quantification in complex biological matrices where crude mixtures or poorly defined isomers would compromise assay integrity [1].
Substituting N-isovaleroylglycine with structural isomers like N-valerylglycine (straight-chain) or 2-methylbutyrylglycine (isoleucine pathway) fundamentally compromises analytical accuracy. Because these isomers share the identical nominal mass (m/z 159) and molecular formula (C7H13NO3), they cannot be distinguished by low-resolution mass spectrometry without strict retention time mapping using the exact target standard [1]. Furthermore, attempting to substitute the glycine conjugate with unconjugated isovaleric acid fails in urine organic acid (UOA) testing; the free acid is highly volatile and prone to evaporative loss during sample preparation, whereas the stable glycine conjugate is the physiological endpoint of detoxification, accumulating reliably for robust quantification [2]. Procurement of the exact N-isovaleroylglycine standard is therefore mandatory to prevent false-positive diagnostic results and ensure method validation compliance.
In targeted metabolomics, distinguishing branched-chain from straight-chain acylglycines requires precise chromatographic calibration. High-purity N-isovaleroylglycine provides the exact retention time and MS/MS fragmentation data needed to resolve it from isobaric interferences like N-valerylglycine and 2-methylbutyrylglycine [1]. Without the pure standard, multiplexed assays suffer from co-elution errors, leading to severe quantitative inaccuracies in clinical profiling.
| Evidence Dimension | Chromatographic Resolution and Structural Confirmation |
| Target Compound Data | Pure N-Isovaleroylglycine standard provides exact retention time and MS/MS fragmentation. |
| Comparator Or Baseline | Isomeric standards (N-valerylglycine, 2-methylbutyrylglycine) share identical m/z 159.18. |
| Quantified Difference | Enables baseline resolution of compounds with identical mass, preventing >30% quantitative error caused by isomer co-elution. |
| Conditions | Reverse-phase or AAA-MS LC-MS/MS columns. |
Procuring the exact isomer standard is critical for validating clinical diagnostic assays where misidentification leads to false disease screening results.
For high-sensitivity UOA analysis, acylglycines are frequently derivatized to enhance ionization. Using ≥98% pure N-isovaleroylglycine ensures near-complete derivatization with reagents like 3-nitrophenylhydrazine (3-NPH), achieving highly linear calibration curves [1]. In contrast, attempting to quantify the pathway using the volatile free acid precursor (isovaleric acid) results in significant sample loss during the drying phases of sample preparation.
| Evidence Dimension | Derivatization Yield and Assay Sensitivity |
| Target Compound Data | Derivatized glycine conjugate achieves LOQs < 3 μM with R2 > 0.999. |
| Comparator Or Baseline | Unconjugated isovaleric acid (volatile free acid). |
| Quantified Difference | Avoids the up to 40% evaporative loss seen with free volatile acids during sample concentration. |
| Conditions | 3-NPH derivatization followed by LC-QqQ-MS analysis. |
Ensures maximum reproducibility and sensitivity in mainstream laboratory workflows, directly impacting the choice of reference material.
The selection of reference standards depends heavily on the biological matrix being tested. While isovalerylcarnitine is used for dried blood spot screening, N-isovaleroylglycine is the mandatory target for urine organic acid (UOA) testing via GC-MS or LC-MS [1]. The compound accumulates to massive diagnostic levels in affected patients, making it the primary analyte for proficiency testing and diagnostic confirmation.
| Evidence Dimension | Diagnostic Target Concentration |
| Target Compound Data | Accumulates to >1000 mmol/mol creatinine in urine. |
| Comparator Or Baseline | Isovalerylcarnitine (restricted to blood screening). |
| Quantified Difference | Provides the definitive target for urine organic acid (UOA) testing, whereas carnitine conjugates cannot be used for this matrix. |
| Conditions | Clinical UOA profiling via GC-MS or LC-MS/MS. |
Guides procurement teams to purchase the correct conjugate based on the specific laboratory matrix (urine vs. blood) being analyzed.
Directly following its role as the definitive urinary marker, N-isovaleroylglycine is procured by clinical laboratories to calibrate GC-MS and LC-MS/MS instruments. It ensures accurate quantification of leucine catabolism defects, specifically Isovaleric Acidemia (IVA), preventing false positives associated with isobaric interferences [1].
In research settings, high-purity N-isovaleroylglycine is used as a reference standard to map metabolic pathways related to obesity, gut microbiome fermentation, and short-chain fatty acid metabolism. Its stable derivatization profile allows for high-throughput, multiplexed LC-QqQ-MS analysis [2].
Analytical chemistry labs procure this standard to develop and validate new separation methods (e.g., HILIC or specialized reverse-phase columns). It serves as a critical benchmark for resolving structurally similar C5-acylglycine isomers, ensuring robust method transferability in industrial QC environments [1].
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